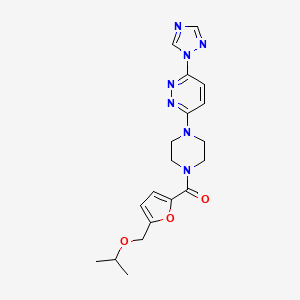

![molecular formula C11H8BrN3O3 B2837035 4-Amino-5-[(4-bromophenyl)carbonyl]isoxazole-3-carboxamide CAS No. 696620-24-3](/img/structure/B2837035.png)

4-Amino-5-[(4-bromophenyl)carbonyl]isoxazole-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

Isoxazoles can be synthesized via different pathways using both homogeneous as well as heterogeneous catalysts . The most broadly researched and reported synthesis of isoxazole derivative is through the (3 + 2) cycloaddition reaction of an alkyne that acts as a dipolarophile and nitrile oxide as the dipole . Two predicted mechanisms have been reported for the 1,3-dipolar cycloaddition .Molecular Structure Analysis

Isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs . It consists of one oxygen atom and one nitrogen atom at adjacent positions .Chemical Reactions Analysis

Among various novel synthetic techniques in use for isoxazole synthesis, most synthetic methods employ Cu (I) or Ru (II) as catalysts for (3 + 2) cycloaddition reaction . The particular disadvantages associated with metal-catalyzed reactions are high costs, low abundance, toxicity, a significant generation of waste, and difficulty to separate from the reaction mixtures .Aplicaciones Científicas De Investigación

AMPK Activation and Cancer Pathogenesis

One study discusses 5-Aminoimidazole-4-carboxamide ribonucleoside (AICAr) as a commonly used pharmacological modulator of AMPK activity, highlighting its importance in the physiological regulation of metabolism and cancer pathogenesis. Although AICAr is primarily recognized for AMPK activation, the study emphasizes the need for caution due to AMPK-independent effects, suggesting a complex interplay between compound structure and biological activity that could be relevant for similar compounds like 4-Amino-5-[(4-bromophenyl)carbonyl]isoxazole-3-carboxamide in cancer research and metabolism studies (Visnjic et al., 2021).

Antitumor Activity of Imidazole Derivatives

Another research review focuses on imidazole derivatives, including 4(5)-aminoimidazol-5(4)-carboxamide, and their antitumor activities. This review highlights the potential of these structures in the search for new antitumor drugs, suggesting that compounds with similar scaffolds may have valuable biological properties and applications in cancer therapy (Iradyan et al., 2009).

Multidrug-Resistant Tuberculosis Treatment

Research on drug treatments for multidrug-resistant and extensively drug-resistant tuberculosis highlights the combination of drugs to which Mycobacterium tuberculosis is likely susceptible, based on efficacy, safety, and cost. This includes the use of compounds from various drug groups, suggesting the importance of chemical diversity in developing effective treatments for complex diseases. The approach used in selecting these compounds could be informative for researching this compound's potential applications (Caminero et al., 2010).

Direcciones Futuras

Given the wide range of applications and the significant role of isoxazole derivatives in drug discovery, medicinal chemistry, and organic synthesis, it is imperative to develop new synthetic strategies and design new isoxazole derivatives based on the most recent knowledge emerging from the latest research . This will contribute to the development of clinically viable drugs using this information .

Propiedades

IUPAC Name |

4-amino-5-(4-bromobenzoyl)-1,2-oxazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8BrN3O3/c12-6-3-1-5(2-4-6)9(16)10-7(13)8(11(14)17)15-18-10/h1-4H,13H2,(H2,14,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLHDFLHKFXIGIW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)C2=C(C(=NO2)C(=O)N)N)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8BrN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N'-[1-(5-chloro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-4-methoxybenzohydrazide](/img/structure/B2836958.png)

![N-cyclododecyl-3-ethyltriazolo[4,5-d]pyrimidin-7-amine](/img/structure/B2836961.png)

![Methyl 2-[2-[4-[benzyl(methyl)sulfamoyl]benzoyl]imino-1,3-benzothiazol-3-yl]acetate](/img/structure/B2836970.png)